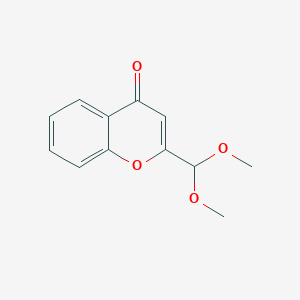
3-(2,3-Dimethylphenyl)propionic acid methyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(2,3-Dimethylphenyl)propionic acid methyl ester is an organic compound belonging to the ester family. Esters are characterized by their pleasant odors and are often used in perfumes and flavoring agents. This particular compound features a methyl ester group attached to a 3-(2,3-dimethylphenyl)propanoate moiety, making it a derivative of propanoic acid.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
3-(2,3-Dimethylphenyl)propionic acid methyl ester can be synthesized through the esterification of 3-(2,3-dimethylphenyl)propanoic acid with methanol in the presence of an acid catalyst such as sulfuric acid or hydrochloric acid. The reaction typically involves refluxing the reactants to drive the equilibrium towards ester formation.
Industrial Production Methods
In an industrial setting, the esterification process can be scaled up using continuous flow reactors to ensure efficient mixing and heat transfer. The use of solid acid catalysts like ion-exchange resins can also be employed to facilitate the reaction and simplify the separation process.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: 3-(2,3-Dimethylphenyl)propionic acid methyl ester can undergo oxidation reactions to form corresponding carboxylic acids or ketones.
Reduction: Reduction of the ester group can yield alcohols.
Substitution: The ester group can participate in nucleophilic substitution reactions, where the methoxy group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like amines or alcohols can be used in the presence of a base to facilitate substitution reactions.
Major Products
Oxidation: 3-(2,3-dimethylphenyl)propanoic acid or corresponding ketones.
Reduction: 3-(2,3-dimethylphenyl)propanol.
Substitution: Various substituted esters or amides depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
3-(2,3-Dimethylphenyl)propionic acid methyl ester has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of fragrances, flavoring agents, and as a solvent in various industrial processes.
Wirkmechanismus
The mechanism of action of methyl 3-(2,3-dimethylphenyl)propanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The ester group can undergo hydrolysis to release the corresponding acid and alcohol, which can then participate in various biochemical pathways. The dimethylphenyl group may also interact with hydrophobic pockets in proteins, influencing their activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Methyl 3-(p-tolyl)propanoate
- Methyl 3-(3-fluorophenyl)propanoate
- Methyl 3-{2-(trifluoromethyl)phenyl}propanoate
- Methyl 3-(o-tolyl)propanoate
- Methyl 3-(2-bromophenyl)propanoate
- Methyl 3-(2,6-dimethylphenyl)propanoate
Uniqueness
3-(2,3-Dimethylphenyl)propionic acid methyl ester is unique due to the presence of two methyl groups on the phenyl ring, which can influence its chemical reactivity and biological activity. This structural feature can affect the compound’s hydrophobicity, steric interactions, and overall stability, distinguishing it from other similar esters.
Eigenschaften
Molekularformel |
C12H16O2 |
|---|---|
Molekulargewicht |
192.25 g/mol |
IUPAC-Name |
methyl 3-(2,3-dimethylphenyl)propanoate |
InChI |
InChI=1S/C12H16O2/c1-9-5-4-6-11(10(9)2)7-8-12(13)14-3/h4-6H,7-8H2,1-3H3 |
InChI-Schlüssel |
SZGXSQUQNAUIDO-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C(=CC=C1)CCC(=O)OC)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![6-Chloro-2-isopropyl-benzo[d][1,3]oxazin-4-one](/img/structure/B8316101.png)
![(R)-5,5-Dimethyl-4-phenyl-3-(toluene-4-sulfonyl)-[1,2,3]oxathiazolidine 2-oxide](/img/structure/B8316111.png)









![N-[2-(2-hydroxyethoxy)ethyl]-1-(2-nitrophenyl)methanesulfonamide](/img/structure/B8316187.png)
![3-(4-Bromobutyl)-2-methyl-1-thia-3-azaspiro[4.4]nonan-4-one](/img/structure/B8316189.png)

